molecular formula C15H15FN4O2S B2485679 N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide CAS No. 1021026-13-0

N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide

Cat. No.: B2485679
CAS No.: 1021026-13-0
M. Wt: 334.37
InChI Key: MELPKQJAOZLWLC-UHFFFAOYSA-N
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Description

N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a complex organic compound that features a pyridazine ring substituted with a 3-fluorophenyl group, a carbamoylmethyl group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones.

    Introduction of the 3-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the pyridazine ring.

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction involving a thiol.

    Propanamide Formation: The final step involves the amidation reaction where the propanamide group is introduced.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
  • N-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide

Uniqueness

N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated or brominated analogs.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development may uncover additional uses and properties of this intriguing compound.

Properties

IUPAC Name

N-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-2-13(21)18-12-6-7-15(20-19-12)23-9-14(22)17-11-5-3-4-10(16)8-11/h3-8H,2,9H2,1H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELPKQJAOZLWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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